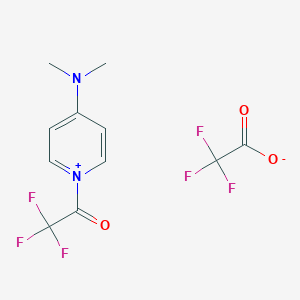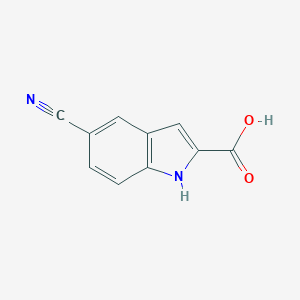
5-氰基-1H-吲哚-2-羧酸
描述
5-Cyano-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a cyano group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. It is known for its potential biological activities and applications in scientific research.
科学研究应用
5-Cyano-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 5-cyano-1H-indole-2-carboxylic acid is the enzyme xanthine oxidase (XO) and the urate transporter 1 (URAT1) . These targets play a crucial role in purine metabolism and uric acid transport, respectively .
Mode of Action
The compound exerts its action by inhibiting the activity of XO and URAT1 . The introduction of a cyano group at the 5-position of the indole ring enhances the inhibitory activity .
Biochemical Pathways
The inhibition of XO and URAT1 affects the purine metabolic pathway and uric acid transport . This can lead to a decrease in uric acid production and an increase in uric acid excretion, which may be beneficial in conditions like gout .
Result of Action
The inhibition of XO and URAT1 by 5-cyano-1H-indole-2-carboxylic acid can lead to a decrease in uric acid levels . This can potentially alleviate symptoms in conditions associated with high uric acid levels, such as gout .
生化分析
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the cyano group at the 5-position of the indole ring may exert xanthine oxidase (XO) inhibitory activity .
Dosage Effects in Animal Models
One compound showed significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model at an oral dose of 10 mg/kg .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Nitration: The indole derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation using copper(I) cyanide.
Carboxylation: Finally, the indole derivative is carboxylated at the 2-position using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of 5-cyano-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: 5-Cyano-1H-indole-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the indole ring.
Substitution Products: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
- 5-Methoxy-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carboxylic acid
- 5-Bromo-1H-indole-2-carboxylic acid
Comparison:
- 5-Cyano-1H-indole-2-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
- 5-Methoxy-1H-indole-2-carboxylic acid has a methoxy group, which can influence its solubility and reactivity differently.
- 5-Fluoro-1H-indole-2-carboxylic acid contains a fluorine atom, which can enhance its lipophilicity and metabolic stability.
- 5-Bromo-1H-indole-2-carboxylic acid has a bromine atom, which can affect its reactivity in substitution reactions.
属性
IUPAC Name |
5-cyano-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUNIVIEFHPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428007 | |
| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169463-44-9 | |
| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
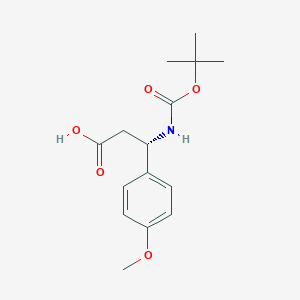
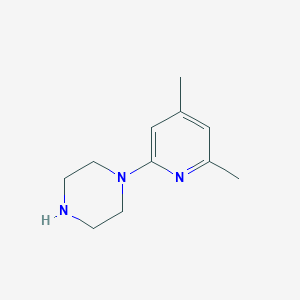
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
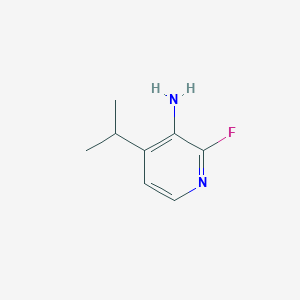
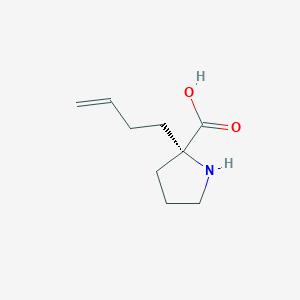
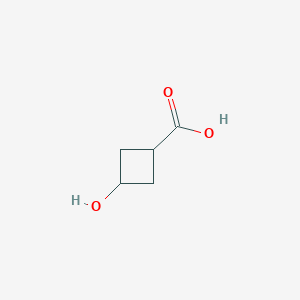
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
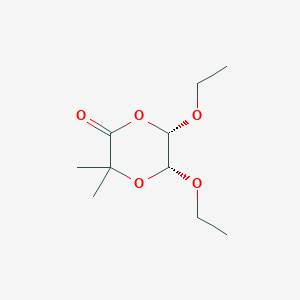
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
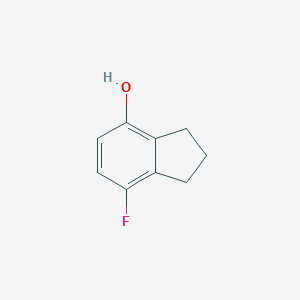
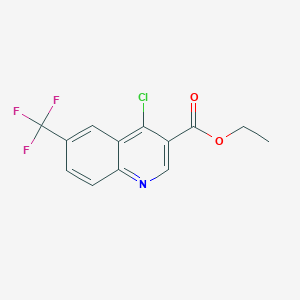
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
